![molecular formula C16H20N4O2 B3730792 6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone](/img/structure/B3730792.png)
6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone
Overview
Description
6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone, also known as MPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPP belongs to the class of pyrimidinone derivatives and has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. 6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been found to inhibit the activity of several key enzymes, including DNA topoisomerase II and protein kinase C, which are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been found to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of tumor angiogenesis. 6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has also been shown to modulate the expression of various genes involved in cancer cell proliferation and survival, including p53, Bcl-2, and cyclin D1.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments is its potent cytotoxic effects against a wide range of cancer cell lines. 6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has also been found to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using 6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments is its poor solubility in water, which can limit its bioavailability and therapeutic efficacy.
Future Directions
Future research on 6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone should focus on optimizing its pharmacokinetic properties and developing novel drug delivery systems to improve its bioavailability and therapeutic efficacy. Further studies are also needed to elucidate the precise mechanism of action of 6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone and its potential applications in other fields of medicine, such as infectious diseases and inflammatory disorders.
Scientific Research Applications
6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, 6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been found to exhibit potent cytotoxic effects against a wide range of cancer cell lines, including breast, lung, and colon cancer. 6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
In addition to its antitumor effects, 6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has also been found to exhibit anti-inflammatory and antiviral properties. 6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the severity of inflammatory diseases, such as rheumatoid arthritis. 6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has also been found to exhibit potent antiviral effects against a wide range of viruses, including HIV, influenza, and herpes simplex virus.
properties
IUPAC Name |
4-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-19-7-9-20(10-8-19)16-17-14(11-15(21)18-16)12-3-5-13(22-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTVNLOQSRZPQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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